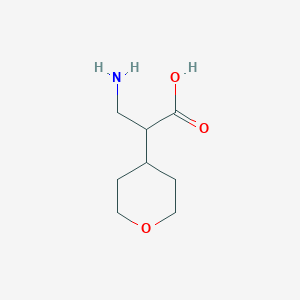

3-Amino-2-(oxan-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-amino-2-(oxan-4-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c9-5-7(8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11) |

InChI Key |

FAUKUPABWCXQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Oxan 4 Yl Propanoic Acid and Its Derivatives

Enantioselective Synthesis of the 3-Amino-2-(oxan-4-yl)propanoic Acid Core

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. The two stereocenters in 3-Amino-2-(oxan-4-yl)propanoic acid require sophisticated enantioselective methods to produce single, pure stereoisomers.

Asymmetric Catalysis for Stereocontrol (e.g., Phase-Transfer Catalysis, Metal-Complex Mediated Approaches)

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Phase-Transfer Catalysis (PTC): This methodology is particularly powerful for the asymmetric alkylation of glycine (B1666218) derivatives. researchgate.netacs.org In a typical PTC setup, a Schiff base of a glycine ester is deprotonated at the α-position under basic, biphasic conditions (e.g., solid-liquid or liquid-liquid). A chiral phase-transfer catalyst, frequently derived from Cinchona alkaloids, transports the enolate into the organic phase where it reacts with an electrophile. organic-chemistry.orgscispace.comnih.gov For the synthesis of the target compound, a potential electrophile would be 4-(halomethyl)oxane. The catalyst's chiral environment dictates the facial selectivity of the alkylation, leading to high enantiomeric excess. organic-chemistry.org

Metal-Complex Mediated Approaches: Transition metal catalysis provides a broad spectrum of reactions for asymmetric C-C and C-N bond formation. hilarispublisher.com

Asymmetric Hydrogenation: A plausible strategy involves the asymmetric hydrogenation of an enamine precursor. For instance, a β-aminoacrylic acid derivative containing the oxane moiety could be hydrogenated using a chiral rhodium or ruthenium phosphine (B1218219) complex to establish the two stereocenters with high selectivity. hilarispublisher.com

Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of an amine source to an α,β-unsaturated ester, such as an ester of 2-(oxan-4-ylidene)acetic acid, can form the C-N bond and set the β-stereocenter enantioselectively. nih.govrsc.org

Table 1: Overview of Asymmetric Catalysis Methods

| Method | Catalyst Type | General Application |

|---|---|---|

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., from Cinchona alkaloids) | Asymmetric alkylation of glycine imines. researchgate.netorganic-chemistry.org |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complexes | Enantioselective reduction of enamines or acrylic acids. hilarispublisher.com |

| Asymmetric Conjugate Addition | Chiral Copper or Rhodium Complexes | Enantioselective addition of nucleophiles to α,β-unsaturated systems. hilarispublisher.comnih.gov |

Chiral Auxiliary-Driven Diastereoselective Synthesis

This classical yet reliable approach involves covalently attaching a chiral auxiliary to a substrate to direct a subsequent diastereoselective transformation. wikipedia.org The auxiliary is removed in a later step to yield the enantiomerically pure product. nih.gov

A common strategy involves acylating a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine amide, with a suitable carboxylic acid. wikipedia.orgnih.gov For the target molecule, this could involve a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system where the oxane ring is already in place. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereoisomer with high diastereoselectivity. acs.org The diastereomeric products can then be separated, and the auxiliary is cleaved hydrolytically or reductively. researchgate.net

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, alkylations, conjugate additions. | wikipedia.orgnih.gov |

| Pseudoephedrine | Asymmetric alkylation of amide enolates. | wikipedia.orgnih.gov |

| Camphorsultam | Michael additions, Claisen rearrangements. | wikipedia.org |

| BINOL | Alkylation of glycine derivatives. | wikipedia.org |

Biocatalytic Pathways for Enantiomerically Pure Production

Enzymes offer unparalleled stereoselectivity under mild, environmentally friendly conditions, making them ideal catalysts for producing enantiopure pharmaceuticals. rsc.org

Transaminases (TAs): ω-Transaminases are particularly valuable for synthesizing chiral amines, including β-amino acids. mdpi.commdpi.com This approach would begin with a prochiral β-keto acid precursor, namely 3-oxo-2-(oxan-4-yl)propanoic acid. An (R)- or (S)-selective ω-transaminase catalyzes the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to the ketone, producing the desired enantiomer of 3-Amino-2-(oxan-4-yl)propanoic acid with excellent enantiomeric excess (>99% ee). mdpi.comnih.gov The reaction equilibrium can be driven to completion by using a "smart" amine donor like lysine (B10760008) or by employing a multi-enzyme cascade to remove the ketone byproduct. mdpi.comnih.gov

Ammonia (B1221849) Lyases: Another biocatalytic strategy is the use of ammonia lyases. ejbiotechnology.info An engineered phenylalanine ammonia lyase (PAL) could potentially catalyze the stereoselective addition of ammonia to the double bond of 2-(oxan-4-ylmethyl)acrylic acid, directly forming the β-amino acid core.

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Advantage |

|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric synthesis from a prochiral ketone. | Excellent enantioselectivity, broad substrate scope. rsc.orgmdpi.com |

| Ammonia Lyases | Asymmetric addition of ammonia to an α,β-unsaturated acid. | High atom economy, direct C-N bond formation. ejbiotechnology.info |

Strategic Functionalization and Derivatization of the 3-Amino-2-(oxan-4-yl)propanoic Acid Scaffold

Once the core structure is synthesized, its functional groups can be strategically modified to build more complex molecules or to prepare it for incorporation into peptides.

Modification of the Amino and Carboxylic Acid Termini

Protecting group chemistry is fundamental to the manipulation of amino acids.

N-Terminal Protection: The primary amino group is commonly protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions and is stable to a wide range of conditions but can be removed with moderate acid (e.g., trifluoroacetic acid, TFA). organic-chemistry.orggoogle.comyoutube.com

Fmoc Protection: The Fmoc group is typically installed using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride. nih.gov It is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine, making it orthogonal to the Boc group and ideal for solid-phase peptide synthesis. nih.govresearchgate.net

C-Terminal Modification: The carboxylic acid is often esterified to enhance solubility in organic solvents or to activate it for coupling reactions. Simple methyl or ethyl esters can be formed under standard Fischer esterification conditions. Benzyl esters are also common as they can be removed by hydrogenolysis.

Table 4: Common Protecting Groups for the Amino Terminus

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., Piperidine) |

Elaboration of the Oxane Ring Moiety

The tetrahydropyran (B127337) (oxane) ring is a saturated, generally non-reactive heterocycle, making its selective functionalization challenging. However, advanced methodologies can be employed for its elaboration.

C-H Activation: A powerful modern strategy for functionalizing otherwise inert C-H bonds is transition metal-catalyzed C-H activation. youtube.comyoutube.com Palladium catalysts, for example, can selectively activate a specific C-H bond on the oxane ring, allowing for the introduction of aryl, alkenyl, or other functional groups. researchgate.netorganic-chemistry.org This approach is particularly valuable for late-stage functionalization, where modifications are made to a complex molecule without requiring a complete re-synthesis.

Ring Construction Strategies: An alternative to functionalizing a pre-formed oxane ring is to construct a substituted ring from acyclic precursors. Methods such as intramolecular hydroalkoxylation of δ-hydroxy olefins, Prins cyclizations, or hetero-Diels-Alder reactions can be used to build tetrahydropyran rings that already contain desired functional groups. organic-chemistry.orgrsc.org This allows for greater control over the position and type of substituents on the heterocyclic moiety.

Introduction of α,α-Disubstitution and N-Methylation

The biological activity and conformational properties of amino acid derivatives can be significantly modulated by substitution at the α-carbon and the amino group. The introduction of two substituents at the α-position (α,α-disubstitution) can pre-organize the molecule into specific conformations, which can be advantageous for binding to biological targets. N-methylation is a common strategy to enhance membrane permeability and metabolic stability.

Methodologies for the asymmetric synthesis of α,α-disubstituted α-amino acids have been extensively developed. One notable approach involves the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, the addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group has been shown to be an effective method for creating a new C-C bond at the α-position, leading to α,α-disubstituted α-amino acids with high enantioselectivity. This strategy could potentially be adapted for the synthesis of derivatives of 3-amino-2-(oxan-4-yl)propanoic acid.

Another powerful technique for creating α,α-disubstituted amino acids is the desymmetrization of malonic esters. This has been successfully applied to produce a variety of enantioenriched α-tertiary amines and alcohols. nih.gov The modular nature of this approach, starting from readily available materials, makes it attractive for generating structural diversity. nih.gov

N-methylation of amino acids is a well-established modification in peptide chemistry. A common method involves the use of sodium hydride and methyl iodide in tetrahydrofuran (B95107) to methylate N-tert-butyloxycarbonyl (Boc) protected amino acids. researchgate.net This procedure is generally effective for a range of amino acids. researchgate.net For the N-methylation of 3-amino-2-(oxan-4-yl)propanoic acid, a similar approach could be envisioned, where the primary amine is first protected and then methylated.

The following table summarizes key aspects of these synthetic methodologies.

| Modification | Methodology | Key Reagents | Potential Application to Target Compound |

| α,α-Disubstitution | Asymmetric addition to α-iminoesters | Acetonitrile, N-thiophosphinoyl protected iminoester | Introduction of a cyano-methyl group at the α-position. |

| α,α-Disubstitution | Reductive desymmetrization of malonic esters | Dinuclear zinc complexes, silanes | Generation of a quaternary center at the α-position with various substituents. nih.gov |

| N-Methylation | Alkylation of N-protected amino acid | Sodium hydride, Methyl iodide, Boc-protection | Direct methylation of the amino group to improve pharmacokinetic properties. researchgate.net |

Convergent and Divergent Synthetic Approaches for Library Generation

The generation of chemical libraries of structurally diverse compounds is a cornerstone of modern drug discovery. Both convergent and divergent synthetic strategies can be employed to create a multitude of derivatives of 3-amino-2-(oxan-4-yl)propanoic acid for biological screening.

A convergent synthesis strategy involves the separate synthesis of key fragments of a molecule, which are then combined in the final stages. For the synthesis of a library of 3-amino-2-(oxan-4-yl)propanoic acid derivatives, a convergent approach could involve the synthesis of a variety of substituted oxane-containing building blocks and a separate synthesis of the amino acid backbone. For example, a concise synthesis of a tetrahydropyranyl side chain has been reported, which could be adapted to create a range of substituted oxane fragments. rsc.org These fragments could then be coupled to a suitable three-carbon unit to complete the synthesis of the target amino acid derivatives. This approach is highly efficient for generating diversity in the oxane portion of the molecule.

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a wide array of different products. This approach is particularly well-suited for rapidly generating a library of closely related compounds. Starting from a core 3-amino-2-(oxan-4-yl)propanoic acid scaffold, a divergent synthesis could be employed to introduce a variety of functional groups at the amino and carboxylic acid moieties. For instance, the amino group could be acylated with a diverse set of carboxylic acids, or the carboxylic acid could be converted into a range of amides or esters. Furthermore, if the oxane ring itself contains functional handles, these could be used as points of diversification. Such strategies have been successfully used in the synthesis of complex natural product libraries. nih.gov

The table below outlines how these strategies could be applied to generate a library of 3-amino-2-(oxan-4-yl)propanoic acid derivatives.

| Synthetic Strategy | Approach | Points of Diversification | Example Application |

| Convergent | Coupling of pre-synthesized fragments | Oxane ring substituents, Amino acid backbone | Combining various substituted oxane aldehydes with a protected amino-malonate derivative. |

| Divergent | Elaboration of a common core structure | Amino group, Carboxylic acid group, Oxane ring | Acylation of the amino group with a library of carboxylic acids; amidation of the carboxylic acid with a library of amines. |

Structural Characterization and Conformational Analysis of 3 Amino 2 Oxan 4 Yl Propanoic Acid Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like 3-Amino-2-(oxan-4-yl)propanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Key expected signals would include those for the aminomethyl (-CH₂-NH₂) group, the methine proton at the stereocenter (-CH-), and the protons of the oxane ring. The coupling patterns (splitting) between adjacent protons would help establish the connectivity within the propanoic acid chain and the oxane ring.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. Distinct signals would be expected for the carboxylic acid carbon, the methine carbon, the aminomethyl carbon, and the carbons of the oxane ring.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for confirming the connection between the oxane ring and the propanoic acid chain.

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum, often generated by techniques like collision-induced dissociation (CID), can offer further structural information by revealing how the molecule breaks apart. For 3-Amino-2-(oxan-4-yl)propanoic acid, characteristic fragments might arise from the loss of the carboxylic acid group, the amino group, or fragmentation of the oxane ring.

Below is a hypothetical table of expected NMR data based on the structure of 3-Amino-2-(oxan-4-yl)propanoic acid.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (predicted) |

| COOH | 10-12 | 170-180 | HMBC to CH |

| CH | 2.5-3.0 | 45-55 | COSY with CH₂-NH₂, CH of oxane; HSQC with own C; HMBC to COOH, CH₂-NH₂, oxane carbons |

| CH₂-NH₂ | 3.0-3.5 | 40-50 | COSY with CH; HSQC with own C; HMBC to CH |

| Oxane C4-H | 1.5-2.0 | 35-45 | COSY with adjacent oxane protons; HSQC with own C; HMBC to CH |

| Oxane C3/5-H | 1.2-1.8 | 30-40 | COSY with adjacent oxane protons; HSQC with own C |

| Oxane C2/6-H | 3.5-4.0 | 65-75 | COSY with adjacent oxane protons; HSQC with own C |

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

X-ray Crystallographic Studies for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry nih.gov. For a chiral molecule like 3-Amino-2-(oxan-4-yl)propanoic acid, which possesses a stereocenter at the α-carbon of the propanoic acid chain, X-ray crystallography can definitively establish the spatial arrangement of the substituents around this center.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsion angles.

For derivatives of 3-Amino-2-(oxan-4-yl)propanoic acid, crystallographic analysis would confirm the connectivity established by spectroscopic methods and, crucially, would reveal the relative stereochemistry between the substituent on the propanoic acid chain and any substituents on the oxane ring. Furthermore, if a chiral derivative is crystallized, or if anomalous dispersion techniques are used, the absolute configuration (R or S) of the stereocenters can be determined.

A hypothetical table summarizing crystallographic data for a derivative is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 856.7 |

| Z | 4 |

| R-factor | 0.045 |

Note: This is example data and does not represent a specific measured crystal structure.

In-depth Conformational Analysis and Stereochemical Assignment

The conformational landscape of 3-Amino-2-(oxan-4-yl)propanoic acid is primarily determined by the conformations of the oxane ring and the orientation of the propanoic acid substituent.

The oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize torsional and steric strain. In a substituted oxane ring, substituents can occupy either axial or equatorial positions. For a 4-substituted oxane, the substituent (in this case, the propanoic acid group) will strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. The chair conformation is in dynamic equilibrium with other conformations, such as the boat and twist-boat, but the energy barrier for ring inversion is such that the chair conformer with the equatorial substituent is the most populated state.

The conformation of the propanoic acid chain is defined by the torsion angles around the Cα-Cβ and Cα-C(oxane) bonds. The relative orientation of the amino, carboxyl, and oxanyl groups will be influenced by steric hindrance and potential intramolecular interactions. Rotational energy barriers will determine the most stable staggered conformations.

The preferred conformation of 3-Amino-2-(oxan-4-yl)propanoic acid derivatives is a delicate balance of various intramolecular interactions.

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. Potential hydrogen bonds could form between:

The amino group (donor) and the oxygen atom of the oxane ring (acceptor).

The amino group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor).

The carboxylic acid hydroxyl group (donor) and the amino group (acceptor) or the oxane oxygen (acceptor).

Steric hindrance also plays a crucial role. The bulky oxane ring and the substituents on the propanoic acid chain will arrange themselves to minimize van der Waals repulsion. This steric clash will disfavor conformations where these groups are in close proximity.

The interplay of these attractive (hydrogen bonding) and repulsive (steric) forces ultimately determines the lowest energy conformation of the molecule in a given environment.

Computational Chemistry and Molecular Modeling Investigations

Theoretical Approaches for Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Exploring the conformational space—the full range of shapes a molecule can adopt—is crucial for understanding its interaction with biological targets. Theoretical methods like Molecular Dynamics (MD) and Monte Carlo simulations are powerful techniques for this purpose.

Replica-exchange molecular dynamics (REMD) is an enhanced sampling technique used to overcome the challenge of simulations getting trapped in local energy minima, which is particularly useful for complex systems like cyclic peptides. springernature.com The choice of force field (e.g., OPLS-AA/L, AMBERff99SB) and the solvent model (e.g., TIP3P, DMSO) can significantly influence the simulation results, highlighting the need for careful parameterization. nih.gov By simulating the molecule's behavior under various conditions, researchers can identify dominant conformational families, which are essential for understanding how a ligand might present itself to a receptor's binding site. acs.org For example, MD simulations of GABA docked into the GABA-C receptor have been used to explore its interactions within the binding pocket. nih.govnih.gov

Monte Carlo Simulations While MD simulations follow the deterministic laws of motion, Monte Carlo (MC) simulations explore the conformational space by generating random new configurations and accepting or rejecting them based on their energy. This probabilistic approach is also effective for sampling a wide range of molecular geometries. Though not as commonly cited in the provided context for this specific class of compounds, MC methods are a fundamental tool in computational chemistry for conformational analysis, particularly in the initial stages of exploring a molecule's potential energy surface.

The table below summarizes key parameters and findings from representative MD simulation studies on related amino acid systems.

| System | Simulation Method | Key Parameters | Major Findings |

| Cyclic Peptides | Replica-Exchange Molecular Dynamics (REMD) | Gromacs software package, residue-specific force fields | Elucidation of conformations in solution, including backbone cyclization and side-chain linkages. springernature.com |

| GABA in Water | Molecular Dynamics (MD) | GROMACS, SPC/E water model, various temperatures | Analysis of structural properties through radial distribution functions and diffusion coefficients at different temperatures. researchgate.net |

| GABA at GABA-C Receptor | Molecular Dynamics (MD) | Homology model of the receptor, explicit water solvation | Unveiled key interactions of GABA within the binding pocket, highlighting the critical role of specific amino acid residues like Arg104. nih.gov |

| Phenylalanine Dehydrogenase (QtPheDH) | Molecular Dynamics (MD) | Amber20, GAFF2 force field, TIP3P water box | Revealed that increased conformational flexibility in the active pocket and a widened substrate tunnel are crucial for accommodating bulky substrates. acs.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical (QC) calculations provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) are widely used to study amino acids and their derivatives. nih.govnih.gov

Density Functional Theory (DFT) Studies DFT is a popular QC method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT calculations can determine various molecular properties and reactivity descriptors. nih.gov For amino acids, these calculations can predict:

Ionization Energies and Oxidation Potentials: These values are crucial for understanding a molecule's behavior in redox reactions and can be used to assess antioxidant capacity. nih.gov

Electron Affinity and Reduction Potentials: These descriptors indicate the molecule's ability to accept an electron. nih.gov

Global Hardness and Electrophilicity Index: These parameters provide insights into the molecule's stability and reactivity in polar reactions. nih.gov

Studies on small amino acids have used DFT (specifically the B3LYP functional) to correlate these calculated descriptors with experimental values like pKa. nih.govresearchgate.net For instance, research has shown that the calculated absolute reduction potential correlates linearly with the electrophilicity index. nih.gov Furthermore, QC methods like DFT and the more advanced MP2 (Møller-Plesset perturbation theory) can be used to calculate the relative energies of different rotamers (conformational isomers of side chains), which can differ significantly from energies calculated by standard molecular mechanics force fields. nih.gov The GFN2-xTB semiempirical quantum chemical method has also been assessed for its accuracy in representing protein structures, including those containing metals. acs.org

The table below shows examples of reactivity descriptors calculated for simple amino acids using quantum chemical methods, illustrating the type of data obtained from such studies.

| Amino Acid | Method | Ionization Energy (Ei) (eV) | Absolute Oxidation Potential (V) | Absolute Reduction Potential (V) |

| Glycine (B1666218) | B3LYP/6-311++G(d,p) | 9.25 | 6.55 | 1.21 |

| α-Alanine | B3LYP/6-311++G(d,p) | 9.09 | 6.44 | 1.43 |

| β-Alanine | B3LYP/6-311++G(d,p) | 9.26 | 6.57 | 1.25 |

| GABA | B3LYP/6-311++G(d,p) | 9.28 | 6.61 | 1.30 |

Data adapted from a quantum chemical study on small amino acids. nih.gov

In Silico Design Strategies for Novel Derivatives and Analogs

Computational methods are pivotal in the rational design of novel molecules with desired biological activities. For a compound like 3-Amino-2-(oxan-4-yl)propanoic acid, which is an analog of GABA, these strategies focus on modifying its structure to improve properties like binding affinity, selectivity for specific receptor or transporter subtypes, and metabolic stability. nih.gov

Structure-Based and Ligand-Based Design

Ligand-Based Design: This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of existing active molecules. Methods include pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for biological activity, and quantitative structure-activity relationship (QSAR) studies. nih.gov For example, initial hits for GABAA receptor modulators have been identified using ligand-based methods. acs.org

Structure-Based Design: When the 3D structure of the target is available (from X-ray crystallography or homology modeling), structure-based drug design becomes a powerful tool. This involves docking candidate molecules into the target's binding site to predict their binding mode and affinity. mdpi.com This approach has been used to design novel inhibitors for GABA transporters (GATs) and to identify compounds with selectivity for specific GAT subtypes, which is a promising strategy for treating conditions like neuropathic pain. acs.orgnih.gov

Researchers often combine these approaches. For instance, a study aiming to discover novel GABA aminotransferase (GABA-AT) inhibitors used pharmacophore analysis to screen a large chemical database, followed by molecular docking of the selected hits. mdpi.com Similarly, combined modeling studies have been used to explore novel GABAA receptor positive allosteric modulators (PAMs). nih.gov These strategies can guide the synthesis of new analogs by, for example, suggesting the exchange of functional groups to probe the importance of hydrogen bond donors for inhibitory potency. acs.org

Prediction of Molecular Interactions with Biomolecules and Potential Binding Sites

Understanding how a ligand interacts with its biological target is fundamental to explaining its mechanism of action. Computational tools, especially molecular docking, are widely used to predict these interactions. plos.org

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. ekb.eg The output of a docking simulation includes the binding pose and a scoring function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com

For GABA analogs, the primary targets for docking studies are GABA receptors (GABAA, GABAB) and GABA transporters (GATs). mdpi.comnih.govnih.gov

Interactions with GABA Receptors: Docking studies on GABA receptors help identify key amino acid residues involved in ligand binding. For example, simulations of GABA docked into the GABAC receptor have shown that the amine group of GABA can form cation-π interactions with tyrosine residues and hydrogen bonds with several other residues, most notably arginine. nih.govnih.gov

Interactions with GABA Transporters: GATs are a major target for controlling GABA levels in the synapse. nih.gov Docking studies have been performed on homology models of GATs to explore the molecular interactions of novel GABA uptake inhibitors. acs.org These studies can reveal how inhibitors like tiagabine (B1662831) and SKF89976a bind and can serve as templates for designing new, more effective modulators. nih.govnih.gov

The results from docking are often used as a starting point for more computationally intensive MD simulations to assess the stability of the predicted protein-ligand complex over time. mdpi.comnih.gov

The table below presents illustrative docking results for various ligands with their respective protein targets, showcasing the type of data generated.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| GABA | Rattus norvegicus B-receptor | -3.4 | Not specified |

| Compound 17a (S-enantiomer) | Pseudomonas aeruginosa PqsR (4JVC) | -8.2 | Not specified |

| Sulfonyl-amino acid derivative (5) | HEPG2 Cell Line Target | Not specified | Not specified |

| Various GABA-AT Inhibitors | Human GABA-AT (Homology Model) | -40 to -55 (CDocker Energy) | Not specified |

Data compiled from multiple studies. ekb.egmdpi.comunram.ac.id Note that docking scores are highly dependent on the software and scoring function used and are best for relative comparison within the same study.

Applications As Advanced Building Blocks in Synthetic Organic Chemistry and Biomaterials

Integration into Peptidomimetic Frameworks for Structural and Functional Mimicry

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. The integration of non-canonical amino acids, such as 3-Amino-2-(oxan-4-yl)propanoic acid, is a key strategy in the design of these advanced therapeutic agents. mdpi.com

The oxane ring in 3-Amino-2-(oxan-4-yl)propanoic acid plays a crucial role in constraining the conformational flexibility of peptide chains. By introducing this rigid cyclic element, chemists can lock the peptide backbone into a specific three-dimensional arrangement. This conformational restriction is a powerful tool for mimicking the bioactive conformation of a natural peptide ligand, thereby enhancing its binding affinity and specificity for a particular biological target. The synthesis of peptidomimetics containing conformationally restricted elements, such as those derived from carbohydrate-based scaffolds, has been shown to be a viable strategy for creating novel nucleoside analogues. nih.gov

The principle of conformational preorganization suggests that a ligand that requires less of an entropic penalty to adopt its binding conformation will exhibit a higher affinity for its receptor. By incorporating 3-Amino-2-(oxan-4-yl)propanoic acid, the resulting peptidomimetic is "pre-organized" into a conformation that is favorable for binding. This can lead to a significant improvement in ligand-receptor interactions and, consequently, enhanced biological activity. This approach has been successfully applied in the development of various therapeutic agents.

Role in the Construction of Complex Heterocyclic Scaffolds and Natural Product Analogs

The chemical structure of 3-Amino-2-(oxan-4-yl)propanoic acid serves as a versatile starting point for the synthesis of more complex heterocyclic systems and analogs of natural products. The amino acid functionality allows for its incorporation into larger molecules through standard peptide coupling reactions, while the oxane ring can be chemically modified to introduce additional functional groups or to be part of a larger ring system. For instance, derivatives of propanoic acid have been utilized as scaffolds for developing antimicrobial and anticancer agents. nih.govmdpi.commdpi.comnih.gov

Utilization in Polymer Chemistry and Functional Material Design

The incorporation of amino acids into polymers is a growing field focused on creating functional biomaterials with unique properties. researchgate.netbeilstein-journals.orgresearchgate.net Amino acid-functionalized polymers can exhibit pH-responsiveness, biocompatibility, and specific catalytic activities. researchgate.net The presence of both an amino and a carboxylic acid group in 3-Amino-2-(oxan-4-yl)propanoic acid makes it a suitable monomer for the synthesis of polyamides and other polymers. The oxane ring can further influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength. Poly(α-amino acid)s (PAAs) are often synthesized through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NTAs). frontiersin.org

Engineering in Synthetic Biology for Expanded Genetic Codes and Protein Modification

The field of synthetic biology aims to create new biological parts, devices, and systems. One of the key technologies in this area is the expansion of the genetic code, which allows for the incorporation of non-canonical amino acids (ncAAs) into proteins. northumbria.ac.uk This technique, often referred to as "genetic code expansion," provides a powerful tool for site-specifically modifying proteins to introduce novel functionalities. uni.lu 3-Amino-2-(oxan-4-yl)propanoic acid, with its unique structure, represents a potential candidate for incorporation into proteins using this technology. By assigning a specific codon to this amino acid, researchers could direct its insertion into a desired position within a protein, thereby creating proteins with tailored properties for applications in biocatalysis, therapeutics, and materials science. youtube.com

Exploration of Potential Biological Targets and Mechanistic Studies Pre Clinical and Theoretical Perspectives

Investigation of Molecular Interactions with Amino Acid Transporters and Channels

The structure of 3-Amino-2-(oxan-4-yl)propanoic acid, featuring a terminal amino group and a carboxylic acid, suggests it is a substrate for amino acid transporters. These transporters are crucial for maintaining cellular homeostasis and are often upregulated in pathological conditions like cancer, making them attractive targets for drug delivery and diagnostic imaging. turkupetcentre.net

Amino acid transport systems are categorized based on their substrate specificity and ion dependence. turkupetcentre.net The primary systems for neutral amino acids are System A (alanine-preferring), System ASC (alanine, serine, cysteine-preferring), and System L (leucine-preferring). turkupetcentre.net Given the aliphatic cyclic ether substituent (oxan-4-yl group) on the alpha-carbon, it is plausible that 3-Amino-2-(oxan-4-yl)propanoic acid interacts with transporters that accommodate larger, non-aromatic side chains. System L transporters, such as LAT1 and LAT2, are known to facilitate the transport of large neutral amino acids and are a key area of investigation for compounds with similar structures. turkupetcentre.net

Further research would be necessary to determine the specific transporters with which this compound interacts and to quantify the affinity and transport kinetics. Such studies would likely involve competitive binding assays with known substrates of various amino acid transporters and direct uptake experiments in cell lines expressing specific transporter subtypes.

Examination of Potential Enzyme Modulation and Substrate Specificity (e.g., as inhibitors or non-canonical substrates)

The unique structure of 3-Amino-2-(oxan-4-yl)propanoic acid suggests it could act as a modulator of enzymes that process amino acids. Enzymes such as transaminases, decarboxylases, and ligases could potentially interact with this compound.

Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amino donor to a keto acid. mdpi.com Depending on the stereochemistry and the specific enzyme, 3-Amino-2-(oxan-4-yl)propanoic acid could act as either a substrate or an inhibitor. For instance, ω-transaminases, which have a broader substrate scope than α-transaminases, might accept this compound as an amino donor or acceptor, potentially leading to the synthesis of novel chiral amines. mdpi.com

Conversely, the compound could act as an inhibitor of certain enzymes. If it binds to the active site but cannot be turned over, it would function as a competitive inhibitor. The presence of the oxane ring might confer specific interactions within the enzyme's active site that are not possible with natural amino acids, leading to potent and selective inhibition.

Role in the Biosynthesis of Non-Ribosomal Peptides or Secondary Metabolites (if applicable)

While there is currently no direct evidence, the structure of 3-Amino-2-(oxan-4-yl)propanoic acid makes it a candidate for incorporation into non-ribosomal peptides (NRPs). NRPs are a diverse class of natural products synthesized by non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes. These enzymes are known to incorporate a wide variety of non-proteinogenic amino acids into peptide chains.

The adenylation (A) domain of an NRPS is responsible for recognizing and activating a specific amino acid. The unique oxane-containing side chain of 3-Amino-2-(oxan-4-yl)propanoic acid could be specifically recognized by an A-domain from a yet-to-be-discovered biosynthetic pathway. If incorporated, it would introduce a novel structural element into a peptide, potentially conferring unique biological activities.

Mechanistic Insights into Receptor Binding and Signal Transduction Pathways

The structural similarity of 3-Amino-2-(oxan-4-yl)propanoic acid to neurotransmitter amino acids like glutamate (B1630785) and GABA suggests it may interact with various receptors in the central nervous system. For instance, derivatives of propanoic acid are known to bind to ionotropic glutamate receptors such as AMPA and kainate receptors, as well as metabotropic glutamate receptors. nih.govresearchgate.net

Studies on related propanoic acid analogs have shown that modifications to the side chain can significantly alter receptor affinity and selectivity. nih.govnih.gov For example, different substituents on the phenyl ring of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were shown to modulate their potency as EP3 receptor antagonists. nih.gov Similarly, analogs of 2-amino-3-propanoic acid have been explored as ligands for NMDA receptors, demonstrating that the side chain plays a crucial role in determining agonist or antagonist activity and subtype selectivity. nih.gov

Emerging Research Directions and Future Outlook

Advancements in High-Throughput Synthesis and Screening of Derivatives

The exploration of the chemical space around the 3-Amino-2-(oxan-4-yl)propanoic acid core is critical for unlocking its therapeutic potential. Modern synthetic methodologies are moving away from traditional, one-at-a-time compound synthesis towards high-throughput approaches that enable the rapid generation of large, structurally diverse libraries of molecules. Methodologies such as combinatorial chemistry and parallel synthesis, which have been successfully applied to generate libraries of other propanoic acid derivatives, could be adapted for this purpose. nih.govnih.gov For instance, synthetic schemes used to create derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid or 3-aryl-3-(furan-2-yl)propanoic acid demonstrate the feasibility of systematically modifying a core structure to produce a wide range of analogs. nih.govnih.gov

Once synthesized, these libraries of 3-Amino-2-(oxan-4-yl)propanoic acid derivatives can be evaluated using high-throughput screening (HTS) to identify compounds with desired biological activities. HTS platforms allow for the rapid testing of thousands of compounds against specific biological targets, such as enzymes or cellular receptors. The development of robust screening assays is crucial. For example, in the search for novel anticancer agents, researchers have successfully screened libraries of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against lung cancer cell lines to identify lead compounds. mdpi.com A similar strategy could be employed to uncover the potential of the 3-Amino-2-(oxan-4-yl)propanoic acid scaffold in oncology, infectious diseases, or other therapeutic areas. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing rational drug design. Instead of relying solely on the serendipity of large-scale screening, computational approaches can predict the properties and activities of molecules before they are ever synthesized, saving significant time and resources. For non-canonical amino acids, ML models are being developed to predict crucial parameters like the binding affinity of peptides containing ncAAs to specific biological targets. nih.gov

For 3-Amino-2-(oxan-4-yl)propanoic acid, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data from other ncAA derivatives to build models that predict the structure-activity relationships (SAR) for this new scaffold. nih.gov

De Novo Design: Generative AI models can design novel derivatives of 3-Amino-2-(oxan-4-yl)propanoic acid with optimized properties, such as enhanced target affinity or improved metabolic stability.

Virtual Screening: Large virtual libraries of potential derivatives can be screened in silico against computational models of biological targets to prioritize a smaller, more manageable set of compounds for actual synthesis and laboratory testing.

This computational-first approach, which has shown robust performance in predicting the properties of peptides with ncAAs, can significantly accelerate the discovery of new drug candidates based on the 3-Amino-2-(oxan-4-yl)propanoic acid structure. nih.gov

Deeper Understanding of Structure-Function Relationships in Non-Canonical Amino Acid Derivatives

A fundamental aspect of developing novel therapeutic agents is understanding the relationship between a molecule's three-dimensional structure and its biological function. For non-canonical amino acids, the unique side chains and backbone conformations introduce structural diversity not seen with the 20 canonical amino acids. nih.govresearchgate.net The oxane ring in 3-Amino-2-(oxan-4-yl)propanoic acid imparts a specific conformational rigidity and steric profile that will dictate its interactions with biological targets. nih.gov

Detailed structural biology studies, using techniques like X-ray crystallography and NMR spectroscopy, will be essential to elucidate how this compound and its derivatives bind to proteins. This knowledge is critical for medicinal chemists to make rational, structure-guided modifications to improve potency and selectivity. The study of other ncAAs has shown that even subtle changes, such as the introduction of specific functional groups or conformational constraints, can dramatically alter biological activity and stability. researchgate.netacs.org Understanding these principles will allow researchers to fine-tune the structure of 3-Amino-2-(oxan-4-yl)propanoic acid derivatives to optimize their function, for instance, by enhancing interactions within an enzyme's active site or improving their pharmacokinetic properties. acs.org

Prospects for the Development of Advanced Research Tools and Probes

Beyond direct therapeutic applications, derivatives of 3-Amino-2-(oxan-4-yl)propanoic acid hold promise as advanced research tools and chemical probes. The unique structure can be leveraged to create highly specific molecules for studying complex biological processes. By incorporating reporter tags, such as fluorescent dyes or radioisotopes, derivatives can be transformed into molecular probes for imaging and diagnostics. rsc.org

A compelling prospect is the development of positron emission tomography (PET) tracers. Researchers have successfully synthesized radiolabeled amino acid derivatives, such as (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H- nih.govacs.orgacs.orgtriazol-4-yl]propanoic acid, for imaging brain tumors. nih.gov The 18F-labeled tracer showed high tumor uptake and excellent tumor-to-brain ratios, demonstrating the utility of novel amino acids in diagnostic imaging. nih.gov Similarly, by labeling a derivative of 3-Amino-2-(oxan-4-yl)propanoic acid with a positron-emitting isotope, it may be possible to develop a novel PET probe for visualizing specific metabolic pathways or cell populations in vivo, offering new avenues for disease diagnosis and monitoring treatment response.

Research Findings Summary

| Section | Key Research Direction | Potential Application for 3-Amino-2-(oxan-4-yl)propanoic acid | Supporting Findings |

|---|---|---|---|

| 7.1 | High-Throughput Synthesis & Screening | Rapid generation and evaluation of diverse molecular libraries based on the core scaffold. | Methodologies for creating and screening libraries of other propanoic acid derivatives have proven effective in identifying bioactive compounds. nih.govmdpi.com |

| 7.2 | AI & Machine Learning | Predictive modeling of bioactivity and rational design of novel derivatives with optimized properties. | ML models show strong performance in predicting the binding affinity of peptides containing non-canonical amino acids, accelerating design. nih.gov |

| 7.3 | Structure-Function Relationships | Elucidating how the unique oxane ring influences binding to biological targets, enabling structure-guided drug design. | The structure and function of non-canonical amino acids are not fully understood, but their incorporation can enhance stability and biological function. nih.govresearchgate.net |

| 7.4 | Advanced Research Tools & Probes | Development of tagged derivatives (e.g., with 18F) for use as PET imaging agents or fluorescent probes to study biological systems. | Novel radiolabeled amino acids have been successfully developed as PET tracers for tumor imaging, providing high target-to-background ratios. nih.gov |

Q & A

Q. What synthetic routes are commonly employed for 3-Amino-2-(oxan-4-yl)propanoic acid, and what intermediates are critical in its preparation?

The synthesis of β-amino acids like 3-Amino-2-(oxan-4-yl)propanoic acid often involves enantioselective methods. A key intermediate is 3-(pyridin-4-yl)acrylic acid, which undergoes catalytic hydrogenation or asymmetric Michael addition to introduce the amino group . The oxane (tetrahydropyran) ring is typically introduced via cyclization of a diol precursor or through substitution reactions. For example, tert-butyl 3-amino-2-(oxan-4-yl)propanoate (CAS 3387-41-5) has been reported as a derivative, suggesting ester protection of the carboxylic acid group during synthesis .

Q. Which analytical techniques are optimal for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the oxane ring (δ ~3.5–4.5 ppm for ether protons) and the amino acid backbone.

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS): Validates purity and molecular weight (e.g., molecular ion peaks at m/z corresponding to C9H17NO3).

- X-ray Crystallography: Resolves stereochemistry, critical for verifying enantiomeric purity .

- Polarimetry: Measures optical rotation to assess chiral integrity .

Advanced Research Questions

Q. How does the oxane ring modulate the compound’s physicochemical properties compared to linear β-amino acids?

The oxane ring introduces steric hindrance and conformational rigidity, affecting solubility, melting point, and stability. For example:

| Property | 3-Amino-2-(oxan-4-yl)propanoic Acid | Linear Analog (e.g., β-alanine) |

|---|---|---|

| Melting Point | ~180–200°C (estimated) | 164–165°C |

| LogP (Lipophilicity) | ~0.5 (predicted) | -1.43 |

| Hydrogen Bond Donors | 2 (NH2, COOH) | 2 |

| The ring’s ether oxygen may enhance water solubility via hydrogen bonding, while its bulkiness reduces rotational freedom, impacting protein-binding interactions . |

Q. What strategies address enantiomeric purity challenges during synthesis, and how are they validated?

- Chiral Catalysts: Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation ensures stereocontrol .

- Chromatographic Resolution: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.

- Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) detects polymorphic transitions, which correlate with enantiomeric excess . Example data from a related compound (2-Amino-3-(4-hydroxyphenyl)-propanoic acid):

| Method | Enantiomeric Excess (%) | Reference |

|---|---|---|

| Chiral HPLC | 98.5 | |

| Polarimetry ([α]D) | +12.3° (c=1, H2O) |

Q. How can computational models predict biological interactions, such as enzyme inhibition or receptor binding?

- Molecular Docking: Simulates binding affinity to targets (e.g., proteases or GPCRs). For a structurally similar compound (3-(4-hydroxyphenyl)-2-hydroxypropanoic acid), docking scores indicated strong interactions with tyrosine kinases (ΔG = -8.2 kcal/mol) .

- Molecular Dynamics (MD): Assesses stability of ligand-protein complexes over time. MD simulations of β-amino acids show prolonged residence times in hydrophobic binding pockets .

Q. What thermodynamic parameters are critical for evaluating stability under physiological conditions?

Key parameters include:

- ΔH (Enthalpy Change): Measured via isothermal titration calorimetry (ITC) for binding studies.

- ΔS (Entropy Change): Derived from van’t Hoff plots using solubility data.

- ΔG (Gibbs Free Energy): Determines spontaneity of reactions (e.g., ΔG < 0 for spontaneous hydrolysis). For propanoic acid derivatives, melting at -21°C shows ΔS > 0 (disorder increases), while freezing at -18°C has ΔG > 0 (non-spontaneous) .

Data Contradictions and Resolution

- Stereochemical Assignments: Discrepancies in optical rotation data between studies may arise from impurities or solvent effects. Cross-validation using X-ray crystallography and circular dichroism (CD) is recommended .

- Thermodynamic Properties: Conflicting ΔH values for sodium adducts (e.g., 201 kJ/mol in CIDC vs. 195 kJ/mol in other methods) highlight the need for standardized measurement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.